N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide

Drug Discovery Physicochemical Profiling Library Design

N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide (CAS 314028-72-3) is a synthetic small-molecule acrylamide derivative with the molecular formula C22H19N3O5 and a molecular weight of 405.4 g/mol. It features a conjugated (E)-vinyl linker connecting a 4-nitrophenyl ring to a 4-methylbenzamide moiety, and a furan-2-ylmethyl substituent on the amide nitrogen.

Molecular Formula C22H19N3O5
Molecular Weight 405.4g/mol
CAS No. 314028-72-3
Cat. No. B402156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide
CAS314028-72-3
Molecular FormulaC22H19N3O5
Molecular Weight405.4g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCC3=CC=CO3
InChIInChI=1S/C22H19N3O5/c1-15-4-8-17(9-5-15)21(26)24-20(22(27)23-14-19-3-2-12-30-19)13-16-6-10-18(11-7-16)25(28)29/h2-13H,14H2,1H3,(H,23,27)(H,24,26)/b20-13+
InChIKeyUVOVORPKWBEAJW-DEDYPNTBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide (CAS 314028-72-3): Compound Identity and Core Characteristics for Procurement Evaluation


N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide (CAS 314028-72-3) is a synthetic small-molecule acrylamide derivative with the molecular formula C22H19N3O5 and a molecular weight of 405.4 g/mol . It features a conjugated (E)-vinyl linker connecting a 4-nitrophenyl ring to a 4-methylbenzamide moiety, and a furan-2-ylmethyl substituent on the amide nitrogen . The compound is cataloged in commercial screening libraries (e.g., ChemDiv ID 019664) and is listed in the ChEMBL database (CHEMBL4746351), indicating its availability for biochemical screening and medicinal chemistry campaigns [1][2].

Why N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide Cannot Be Casually Replaced by In-Class Analogs in Screening Campaigns


Generic substitution within the acrylamide or benzamide chemotype is not straightforward for this compound. The conjugated (E)-vinyl system and the electron-withdrawing 4-nitrophenyl group create a distinct spatial and electronic profile that influences binding interactions, as reflected in predicted physicochemical properties such as a polar surface area of 117 Ų and a logP of 3.11 . Furthermore, structural analogs generated by permutations of substituents on the phenyl rings, the vinyl linker, or the furan moiety have demonstrated marked differences in kinase inhibition potency across the JAK family [1]. The specific combination of the furan-2-ylmethyl amide tail and the 4-methylbenzamide head in this compound defines a unique pharmacophoric fingerprint that cannot be assumed equivalent to other examples within the same patent series, necessitating direct experimental comparison rather than inference.

Quantitative Differentiation Evidence for N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide Relative to Closest Analogs


Physicochemical Differentiation from Common Acrylamide and Benzamide Screening Compounds Based on Predicted Properties

The predicted logP of 3.11 and polar surface area (PSA) of 117 Ų place N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide in a distinct physicochemical space compared to simpler N-phenylbenzamide analogs (typical PSA ~50–60 Ų) . This moderate lipophilicity combined with higher polarity suggests a differentiated absorption and solubility profile that may favor central nervous system penetration or specific target engagement in cellular assays.

Drug Discovery Physicochemical Profiling Library Design

Patent Landscape Evidence: Structural Analogs Exhibit Wide JAK Kinase Potency Range, Underscoring the Need to Evaluate This Specific Compound Independently

Within the Nissan Chemical JAK inhibitor patent family (US 9,216,999 and US 9,556,187), structurally related compounds display JAK kinase IC50 values spanning from 1.7 nM to >1,000 nM across JAK1, JAK2, JAK3, and TYK2 [1]. For example, Example 2 shows an IC50 of 61 nM and Example 369 shows 1.7 nM against JAK1. This >500-fold range among close structural analogs demonstrates that small substituent changes dramatically alter potency, and the activity of N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide cannot be extrapolated from other examples without direct measurement.

Kinase Inhibition JAK/STAT Pathway Immunology

Predicted Oral Bioavailability Differentiation: Zero Rule-of-Five Violations Suggest a Favorable Starting Point for Hit-to-Lead Optimization

N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide exhibits zero violations of Lipinski's Rule of Five (H-bond donors = 2, H-bond acceptors = 8, MW = 405.4, logP = 3.11), in contrast to many advanced JAK inhibitor leads that have higher molecular weight or excessive lipophilicity . This property profile positions the compound as an attractive early-stage hit with balanced drug-like characteristics, potentially reducing the need for extensive property optimization common with larger, more complex analogs.

ADME Drug-likeness Hit-to-Lead

Optimal Research and Industrial Application Scenarios for N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide


Focused JAK Kinase Inhibitor Screening Libraries for Autoimmune and Inflammatory Disease Programs

This compound is best deployed as part of a targeted screening set for JAK-family kinases (JAK1, JAK2, JAK3, TYK2), given its structural relatedness to patented JAK inhibitor chemotypes. The >500-fold potency variation observed among close analogs in the Nissan Chemical patent series [1] means that this compound's unique substitution pattern may confer a distinct selectivity window, making it a valuable comparator probe in selectivity panels.

Physicochemical Property Benchmarking in Early-Stage Hit Triage

With a predicted logP of 3.11, PSA of 117 Ų, and zero Rule-of-Five violations [1], N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide can serve as a physicochemical benchmark for evaluating the drug-likeness of new chemical series. Its balanced properties make it a useful calibration standard in high-throughput ADME assays such as PAMPA, Caco-2 permeability, and microsomal stability.

Structure-Activity Relationship (SAR) Expansion Around the Acrylamide Vinyl Linker and Nitrophenyl Pharmacophore

The conjugated (E)-vinyl system and 4-nitrophenyl group are key pharmacophoric elements. This compound can be used as a core scaffold for systematic SAR exploration, where modifications to the furan ring, the benzamide substituent, or the nitrophenyl group can be quantitatively compared for shifts in potency, selectivity, and ADME properties against a consistent internal baseline.

Negative Control or Inactive Comparator for Cellular Pathway Profiling Studies

Given that some structurally analogous compounds in the patent series exhibit IC50 values >1,000 nM [1], it is possible that this specific compound may demonstrate weak or negligible JAK inhibition. If experimentally confirmed, it would be highly valuable as a matched negative control for cellular pathway assays (e.g., STAT phosphorylation), enabling rigorous interpretation of on-target vs. off-target effects.

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